molecular formula C13H6F2N4S2 B11047457 3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B11047457
M. Wt: 320.3 g/mol
InChI Key: FZKUEHPVOQLEGO-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolothiadiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 2,5-difluoroaniline with thiophene-2-carboxylic acid hydrazide under specific conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the triazolothiadiazole ring system. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazolothiadiazole derivatives.

    Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes. In its anticancer activity, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichlorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Dimethylphenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(2,5-Difluorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the presence of both fluorine atoms on the phenyl ring and the thiophene moiety. This combination imparts distinct electronic properties and enhances its biological activity compared to similar compounds .

properties

Molecular Formula

C13H6F2N4S2

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H6F2N4S2/c14-7-3-4-9(15)8(6-7)11-16-17-13-19(11)18-12(21-13)10-2-1-5-20-10/h1-6H

InChI Key

FZKUEHPVOQLEGO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3S2)C4=C(C=CC(=C4)F)F

Origin of Product

United States

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